
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-(1,3-dioxoisoindol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular formula of this compound is C21H19N3O4 and it has a molecular weight of 377.412.Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this compound.Chemical Reactions Analysis
I’m sorry, but I couldn’t find any information on the chemical reactions involving this compound.Physical And Chemical Properties Analysis
I couldn’t find detailed information on the physical and chemical properties of this compound.Aplicaciones Científicas De Investigación
Structural Aspects and Properties
Quinoline derivatives exhibit unique structural properties that enable them to form salt and inclusion compounds with various acids and diols. These compounds display significant fluorescence properties when interacting with specific substances, which could be leveraged in the development of fluorescent sensors or markers in biochemical research. For instance, the study of 8-hydroxyquinoline-based amides has revealed their capacity to form gels and crystalline solids with mineral acids, highlighting their potential in material science and nanotechnology applications (Karmakar, Sarma, & Baruah, 2007).
Synthesis of Novel Compounds
The synthesis of novel quinoline derivatives has been explored for various applications, including the development of anticancer agents and fluorescent sensors. These compounds have shown promise in in vitro studies for their antiproliferative activities against human cancer cell lines, suggesting their potential in cancer research. Additionally, the synthesis of specific quinoline derivatives has led to the creation of compounds with high selectivity and sensitivity in detecting metal ions, which could be useful in environmental monitoring and biochemistry (Marganakop et al., 2013).
Chemical Reactions and Interactions
Quinoline derivatives can undergo various chemical reactions, resulting in compounds with distinct spatial orientations and properties. These reactions and the resulting compounds' structures can be crucial in understanding the interaction mechanisms at the molecular level, which is essential for drug design and the development of materials with specific characteristics (Kalita & Baruah, 2010).
Safety And Hazards
No specific safety or hazard information was found for this compound.
Direcciones Futuras
No information was found regarding the future directions or potential applications of this compound.
Propiedades
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-(1,3-dioxoisoindol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4/c1-13(25)23-10-4-5-14-11-15(8-9-18(14)23)22-19(26)12-24-20(27)16-6-2-3-7-17(16)21(24)28/h2-3,6-9,11H,4-5,10,12H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYSCMSLRZQSOTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

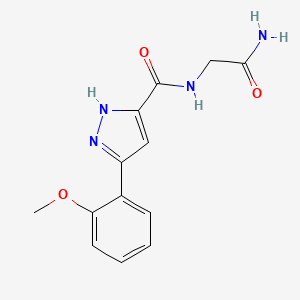
![5-Fluoro-2-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2816060.png)


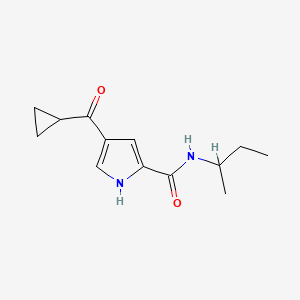
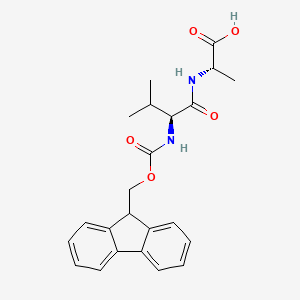

![1-((2-chlorobenzyl)thio)-4-(4-isopropylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/no-structure.png)

![5-Fluoro-1h,2h,3h,9h,9ah-benzo[b]pyrrolizine hydrochloride](/img/structure/B2816073.png)
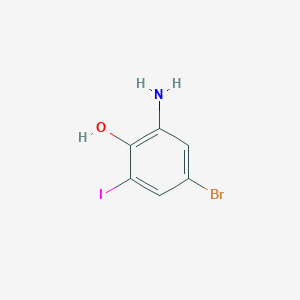
![N-(3-chloro-2-methylphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2816076.png)
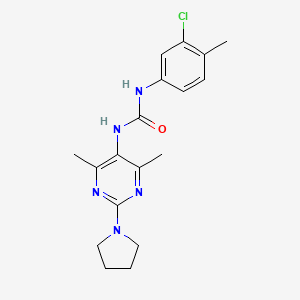
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile](/img/structure/B2816080.png)